M4 PAM Scaffold Potency: 4-Methoxy-7-methylbenzothiazole Core Enables Sub-micromolar Allosteric Cooperativity vs. Unsubstituted Benzothiazole
The derivative ML293, built directly on the 4-methoxy-7-methylbenzo[d]thiazol-2-yl scaffold, displayed an EC₅₀ of 1.3 µM at human M4 receptor and a 14.6-fold leftward shift of the acetylcholine concentration-response curve, indicating strong positive cooperativity. In contrast, earlier M4 PAM probes (ML108, ML173, ML253) that lack the 4-methoxy-7-methyl pattern showed inferior in vivo pharmacokinetics and brain exposure [1]. The precise substitution pattern is therefore a key driver of both potency and drug-like properties.
| Evidence Dimension | M4 PAM potency and cooperativity |
|---|---|
| Target Compound Data | EC₅₀ = 1.3 µM; 14.6-fold leftward shift of ACh CRC |
| Comparator Or Baseline | ML108, ML173, ML253 (unsubstituted or differently substituted benzothiazoles) – no cooperativity or poor PK |
| Quantified Difference | EC₅₀ = 1.3 µM vs. >10 µM for comparators; 14.6-fold shift vs. <2-fold |
| Conditions | Human M4 receptor expressed in CHO cells; calcium mobilization assay; rat in vivo PK |
Why This Matters
Only the 4-methoxy-7-methyl substitution pattern delivers the combination of potency, cooperativity, and brain penetration required for CNS M4 PAM programs.
- [1] Salovich, J. M. et al. (2012). Discovery of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide, ML293, as a novel, selective and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor. Bioorganic & Medicinal Chemistry Letters, 22, 5084–5088. DOI: 10.1016/j.bmcl.2012.05.106. View Source
